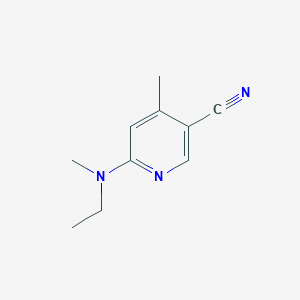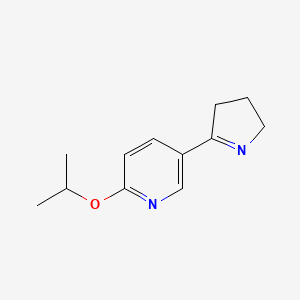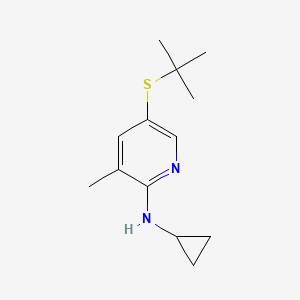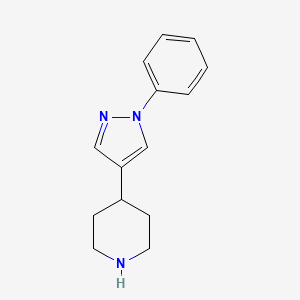
5-Chloro-8-methoxyquinoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-8-メトキシキノリン-4(1H)-チオンは、キノリン環に塩素とメトキシ官能基が結合した化学化合物です。 この化合物は、特に抗炎症および抗がん研究の分野における潜在的な治療用途により注目を集めています .
2. 製法
合成経路と反応条件
5-クロロ-8-メトキシキノリン-4(1H)-チオンの合成は、通常、キノリン誘導体の塩素化およびメトキシ化を含みます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために重要な役割を果たします。詳細な合成経路と工業生産方法は、多くの場合、企業秘密であり、メーカーによって異なる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxyquinoline-4(1H)-thione typically involves the chlorination and methoxylation of quinoline derivatives. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity. Detailed synthetic routes and industrial production methods are often proprietary and may vary among manufacturers.
化学反応の分析
反応の種類
5-クロロ-8-メトキシキノリン-4(1H)-チオンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を用いて、ある官能基を別の官能基で置き換えることを伴います。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン、求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によりキノリンN-オキシドが生成される場合があり、還元により官能基が還元されたキノリン誘導体が生成される場合があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症および抗がん剤としての可能性について調査されています。
医学: さまざまな疾患の治療における治療特性について探求されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
5-クロロ-8-メトキシキノリン-4(1H)-チオンの作用機序は、特定の分子標的および経路との相互作用を含みます。研究によると、炎症やがんの進行に関与する特定の酵素やシグナル伝達経路を阻害する可能性があります。 その分子標的とメカニズムを完全に解明するには、さらなる研究が必要です .
類似化合物との比較
類似化合物
- 4-クロロ-8-メトキシ-2-メチルキノリン
- 4-ブロモ-5-クロロ-8-メトキシキノリン
- 4-アミノ-8-メトキシキノリン
独自性
5-クロロ-8-メトキシキノリン-4(1H)-チオンは、官能基のユニークな組み合わせとその潜在的な治療用途により際立っています。 類似の化合物と比較して、抗炎症および抗がん研究で有望な結果を示しており、非常に興味深い化合物となっています .
特性
分子式 |
C10H8ClNOS |
|---|---|
分子量 |
225.70 g/mol |
IUPAC名 |
5-chloro-8-methoxy-1H-quinoline-4-thione |
InChI |
InChI=1S/C10H8ClNOS/c1-13-7-3-2-6(11)9-8(14)4-5-12-10(7)9/h2-5H,1H3,(H,12,14) |
InChIキー |
QSLIZHLHBAMWJB-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)Cl)C(=S)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809184.png)



![7-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809212.png)









